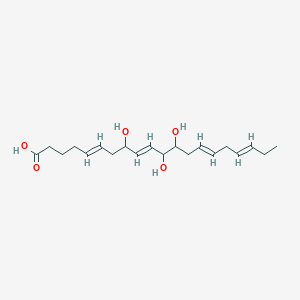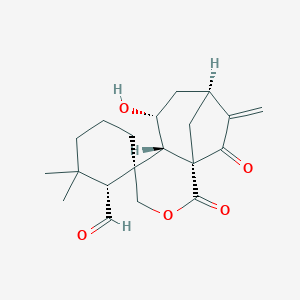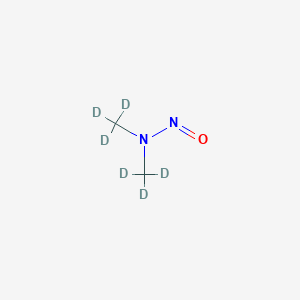
5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-(methylamino)benzoic acid is a chemical compound with potential applications in various fields of chemistry and pharmacology. Its structure is characterized by the presence of chloro, methoxy, and methylamino groups attached to a benzoic acid core, which may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of derivatives similar to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization processes. For example, a key intermediate for SGLT2 inhibitors was prepared using dimethyl terephthalate as the starting material through a six-step process, demonstrating the complexity and versatility of synthetic routes for such compounds (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid has been characterized by various spectroscopic methods, including IR, 1H and 13C NMR, UV–Vis, and ESR, as well as single crystal X-ray diffraction in some cases. These studies provide insights into the electronic structure, molecular geometry, and intermolecular interactions of such compounds (Bem et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-Chloro-2-methoxy-4-(methylamino)benzoic acid derivatives typically include coupling reactions, esterification, and nucleophilic substitution. These reactions are crucial for further functionalization of the molecule and the development of pharmacologically active compounds. The reactivity of these compounds is influenced by the electron-withdrawing or donating nature of the substituents attached to the benzene ring.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, of compounds structurally related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, are determined by their molecular structure. Polymorphism, which refers to the ability of a substance to exist in more than one crystalline form, can significantly affect the physical properties and stability of these compounds (Yanagi et al., 2000).
Applications De Recherche Scientifique
β-Amyloid Aggregation Inhibition : A study by Choi et al. (2003) describes the synthesis of a compound related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, which acts as a potent β-amyloid aggregation inhibitor. This is significant in the context of Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).
Dopamine and Serotonin Receptor Antagonism : Hirokawa, Horikawa, and Kato (2000) synthesized a derivative that functions as a potent antagonist for dopamine D2 and D3 as well as serotonin-3 receptors. This could be relevant in the development of treatments for neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).
Diabetes Therapy : A 2022 study by Zhang et al. successfully scaled up the production of a key intermediate related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, used in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Toxicity Assessment : Research by Gorokhova et al. (2020) on similar benzoic acid derivatives indicates that subchronic oral intake can cause liver and kidney damage, highlighting the importance of toxicity studies in pharmaceutical development (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Synthesis of TACE Inhibitors : Li-Juan Xing (2009) developed an improved synthetic route for a compound analogous to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, useful for synthesizing TACE inhibitors, which have applications in treating inflammatory diseases (Xing, 2009).
Plant Growth Regulation : A study by Pybus et al. (1959) found that chloro-substituted phenoxyacetic acids, similar to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, exhibit greater plant growth-promoting activity compared to their methyl-substituted counterparts (Pybus, Smith, Wain, & Wightman, 1959).
Safety And Hazards
The compound is classified under GHS07 and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMYISJXPBNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470724 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
CAS RN |
61694-98-2 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)


![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)







![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
